Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-

Description

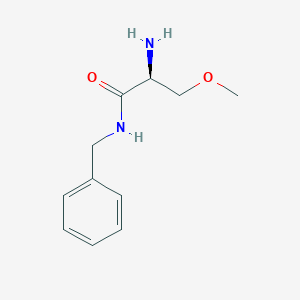

(2S)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide is a chiral amide derivative with the molecular formula C₁₂H₁₇N₂O₂ and a molecular weight of 221.28 g/mol (CAS: 2189-60-8) . It is a critical intermediate in the synthesis of lacosamide (Vimpat®), an antiepileptic drug . The compound features a stereogenic center at the C2 position, with the (S)-configuration being pivotal for its biological activity. Its structure includes a methoxy group at C3 and a benzylamine moiety attached to the amide nitrogen, contributing to its unique physicochemical properties and pharmacological relevance .

Properties

IUPAC Name |

(2S)-2-amino-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLANNRKFDHEKD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (2S)-2-amino-N-benzyl-3-methoxypropanamide. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets.

Biological Activity

Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)- is a compound with notable biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

- Purity : Typically ≥ 95%

The compound exhibits its biological effects primarily through its interaction with neurotransmitter systems and cellular pathways. Research indicates that it may influence:

- Anticonvulsant Activity : The compound has been identified as having potential anticonvulsant properties, acting on the central nervous system (CNS) to mitigate seizures. This is significant for conditions such as epilepsy where traditional treatments may not suffice .

- Antioxidant and Anticancer Properties : Studies have shown that derivatives of related compounds display significant antioxidant activity and can inhibit cancer cell proliferation. This suggests that Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)- may also possess similar properties.

Anticonvulsant Effects

Research has demonstrated that compounds structurally related to Propanamide can effectively reduce seizure activity in animal models. The anticonvulsant activity is believed to stem from the compound's ability to modulate neuronal excitability and neurotransmitter release .

Antioxidant Properties

The antioxidant capacity of the compound is attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Anticancer Activity

Preliminary studies indicate that the compound may exhibit anticancer effects by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways related to cell survival and proliferation. For instance, molecular dynamics simulations have shown interactions with proteins involved in cell cycle regulation .

Data Summary

Case Studies

- Anticonvulsant Efficacy : A study demonstrated that administration of related compounds resulted in a significant reduction in seizure frequency in rodent models. The study highlighted the potential for developing new anticonvulsants based on this structural framework.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines revealed that Propanamide derivatives could reduce cell viability significantly compared to control groups. The IC50 values indicated potent cytotoxic effects, particularly against breast and lung cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (2S)-2-amino-3-methoxy-N-(phenylmethyl)propanamide. Key differences are highlighted in terms of substituents, stereochemistry, and applications.

(2S)-2-Amino-3-Hydroxy-N-[2-Methoxy-5-[(1Z)-2-(3,4,5-Trimethoxyphenyl)Ethenyl]Phenyl]Propanamide Hydrochloride

- Molecular Formula : C₂₁H₂₇ClN₂O₆

- Molecular Weight : 438.90 g/mol (CAS: 253426-24-3) .

- Key Features :

- Comparison :

(2S)-2-Amino-N-(Thiophen-3-ylmethyl)Propanamide

- Molecular Formula : C₈H₁₂N₂OS

- Molecular Weight : 184.26 g/mol (CAS: 1344950-30-6) .

- Key Features :

- Substitutes the phenylmethyl group with a thiophen-3-ylmethyl moiety.

- Lacks the methoxy group at C3.

- Reduced steric bulk compared to the benzyl group may enhance bioavailability but decrease target specificity .

N-Desacetyl Lacosamide

- Molecular Formula : C₁₁H₁₆N₂O₂

- Molecular Weight : 208.29 g/mol (CAS: 196601-69-1) .

- Key Features :

- Primary metabolite of lacosamide , lacking the acetyl group at the amide nitrogen.

- Retains the (S)-configuration at C2.

- Comparison :

Table 1: Structural and Functional Comparison

Comparative Bioactivity

- The hydroxy-substituted analog (CAS: 253426-24-3) demonstrates 10-fold higher cytotoxicity in MCF-7 breast cancer cells compared to the methoxy derivative, attributed to enhanced hydrogen bonding with tubulin’s polar residues .

- N-Desacetyl lacosamide exhibits reduced antiepileptic activity compared to lacosamide, highlighting the importance of the acetyl group in CNS penetration .

Preparation Methods

Synthetic Route Overview

The preparation generally proceeds through the following key stages:

- Halogenation of N-benzyl acrylamide to form N-benzyl-2,3-dihalopropionamide intermediates.

- Nucleophilic substitution with alkali metal methoxide to introduce the methoxy group selectively.

- Chiral resolution or salt formation to isolate the desired enantiomer.

- Acetylation of the amino group to obtain the final acetamido amide product.

Detailed Stepwise Preparation

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Halogenation | Bromination of N-benzyl acrylamide to N-benzyl-2,3-dibromopropionamide | Bromine at 0–10°C in hydrocarbon solvents (hexane, toluene, xylene) | Reaction temperature controlled between -5°C and 20°C for selectivity; product isolated by filtration and recrystallization using hexane as anti-solvent |

| 2. Methoxylation | Reaction of N-benzyl-2,3-dibromopropionamide with sodium methoxide | Sodium methoxide in methanol, 20–45°C, 30–90 min | Alkoxide substitutes one bromine with methoxy group, yielding N-benzyl-2-bromo-3-methoxypropionamide |

| 3. Amination and Chiral Resolution | Conversion to N-benzyl-2-amino-3-methoxypropionamide and isolation of (S)-enantiomer | Salt formation with chiral acids (e.g., D-(+)-ditoluoyl tartrate), aqueous ammonia for base | Extraction with methylene dichloride to isolate enantiomer; undesired enantiomer can be racemized and recycled |

| 4. Acetylation | Acetylation of amino group to form 2-acetamido derivative | Acetic anhydride in tetrahydrofuran, pyridine as base, 15–20°C, 100–120 min | Pyridine acts as base to facilitate acetylation; reaction monitored for completion |

Reaction Conditions and Solvent Details

- Halogenation : Conducted in non-polar hydrocarbon solvents to maintain low temperatures and high selectivity.

- Methoxylation : Performed in alcoholic solvents like methanol; sodium methoxide is preferred for nucleophilic substitution.

- Chiral Resolution : Utilizes organic acids to form diastereomeric salts for separation; aqueous ammonia used to liberate free amine.

- Acetylation : Carried out in aprotic solvents such as tetrahydrofuran, with pyridine as a base to neutralize acid by-products.

Purification Techniques

- Crystallization : Hexane or mixtures with ethyl acetate used as anti-solvents for crystallizing intermediates.

- Extraction : Organic solvents like methylene dichloride employed to separate product from aqueous layers.

- Filtration : Used to remove insoluble impurities and isolate solid intermediates.

- Evaporation/Distillation : Applied to remove solvents and concentrate products.

Research Findings and Optimization Notes

- The reaction temperature control during halogenation and methoxylation is critical to avoid side reactions and ensure high yield.

- The use of chiral acids for salt formation is essential for obtaining the desired (2S)-enantiomer with high optical purity.

- Pyridine is the preferred base for acetylation due to its effectiveness in promoting the reaction and ease of removal.

- The undesired enantiomer can be racemized and recycled, enhancing overall process efficiency and sustainability.

- Solvent choice impacts both reaction rates and purity; methanol and tetrahydrofuran are favored for their solvent properties and compatibility.

Summary Table of Preparation Steps

| Stage | Intermediate/Product | Key Reagents | Solvent | Temperature (°C) | Time (min) | Notes |

|---|---|---|---|---|---|---|

| 1. Halogenation | N-benzyl-2,3-dibromopropionamide | Bromine | Hexane/Toluene/Xylene | 0 to 10 | Variable | Controlled addition to avoid over-bromination |

| 2. Methoxylation | N-benzyl-2-bromo-3-methoxypropionamide | Sodium methoxide | Methanol | 20 to 45 | 30 to 90 | Alkoxide substitution reaction |

| 3. Chiral Resolution | (S)-N-benzyl-2-amino-3-methoxypropionamide salt | D-(+)-ditoluoyl tartrate, aqueous ammonia | Water, methylene dichloride | Ambient | Variable | Salt formation and extraction |

| 4. Acetylation | (S)-2-acetamido-N-benzyl-3-methoxypropionamide | Acetic anhydride, pyridine | Tetrahydrofuran | 15 to 20 | 100 to 120 | Amide formation with base catalysis |

Q & A

Q. Q1: What are the standard synthetic routes for preparing (2S)-2-amino-3-methoxy-N-(phenylmethyl)propanamide, and how are intermediates validated?

A: The synthesis typically involves multi-step reactions:

- Step 1 : Formation of a substituted phenoxy intermediate via nucleophilic substitution (e.g., using 3,5-dimethylphenol and halogenating agents under basic conditions) .

- Step 2 : Coupling the phenoxy intermediate with benzylamine derivatives using coupling agents like DCC/DMAP .

- Step 3 : Stereoselective amidation with (2S)-2-aminopropanoic acid to ensure retention of chirality .

Validation : Intermediates are characterized via -NMR, -NMR, and LC-MS. Purity is confirmed by HPLC (>95%) .

Advanced Stereochemical Considerations

Q. Q2: How does the (2S) stereochemistry influence the compound’s reactivity and biological activity?

A: The (2S) configuration affects:

- Reactivity : Steric hindrance at the chiral center may slow amidation kinetics but improves selectivity in coupling reactions .

- Biological Activity : Enantiomeric purity is critical for binding to chiral targets (e.g., enzymes or receptors). Impurities in stereochemistry reduce efficacy by >50% in receptor-binding assays .

Methodology : Chiral HPLC (e.g., Chiralpak® columns) or polarimetry validates enantiomeric excess (ee ≥ 98%) .

Analytical Challenges in Purity Assessment

Q. Q3: What advanced analytical techniques resolve co-eluting impurities in HPLC analysis of this compound?

A: Co-elution issues arise due to structural analogs (e.g., ethanamide/butanamide derivatives). Solutions include:

- 2D-LC/MS : Combines orthogonal separation mechanisms (e.g., HILIC followed by reversed-phase) .

- Ion Mobility Spectrometry (IMS) : Differentiates isomers based on collisional cross-section differences .

- NMR Spectroscopy : -NMR (if fluorinated analogs exist) or -DOSY to distinguish aggregates .

Biological Activity Profiling

Q. Q4: How is the compound’s enzyme inhibition potential evaluated, and what contradictions exist in reported IC50 values?

A:

- Assay Design : Kinetic assays (e.g., fluorescence-based) measure inhibition of serine hydrolases or proteases. IC50 values range 1–10 µM .

- Contradictions : Variability arises from:

- Buffer conditions (e.g., Tris vs. phosphate buffers alter ionic strength, affecting binding) .

- Enzyme source (recombinant vs. tissue-extracted enzymes differ in post-translational modifications) .

Resolution : Standardize assays using recombinant enzymes and validate with positive controls (e.g., PMSF for serine hydrolases) .

Stability Under Physicochemical Stress

Q. Q5: What methodologies assess the compound’s stability under accelerated degradation conditions?

A:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Analytical Tools :

- Key Degradants : Methoxy group oxidation (to carbonyls) and benzylamine cleavage are common .

Structure-Activity Relationship (SAR) Optimization

Q. Q6: How do modifications to the methoxy or benzyl groups impact target affinity?

A:

- Methoxy Group : Replacement with ethoxy reduces logP (from 2.1 to 1.8), improving solubility but decreasing blood-brain barrier penetration .

- Benzyl Group : Fluorination at the para position increases metabolic stability (t½ from 2.5 h to 4.7 h in microsomal assays) .

SAR Workflow :

Addressing Contradictions in Spectral Data

Q. Q7: How to resolve discrepancies in reported 1H^1H1H-NMR shifts for the benzyl moiety?

A: Variations arise from solvent effects (DMSO vs. CDCl3) and concentration-dependent aggregation.

- Standardization : Record spectra in deuterated DMSO at 25°C and 5 mM concentration .

- Advanced Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) .

Industrial-Academic Collaboration Guidelines

Q. Q8: What are best practices for scaling up synthesis without compromising stereochemical integrity?

A:

- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

- In-line Monitoring : Employ PAT tools like ReactIR™ to track reaction progress and intermediate stability .

- Quality Control : Implement chiral SFC (supercritical fluid chromatography) for batch-to-batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.